Product packaging for Chlorhexidine Diacetate Impurity A(Cat. No.:)

Chlorhexidine Diacetate Impurity A

Cat. No.: B15354125
M. Wt: 377.9 g/mol
InChI Key: DHPRGDRKNYRMPB-UHFFFAOYSA-N
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Description

Chlorhexidine Diacetate Impurity A, with the chemical name 1-(4-Chlorophenyl)-5-[6-[(cyanocarbamimidoyl)amino]hexyl]biguanide, is a recognized impurity of the antiseptic compound Chlorhexidine . This compound is provided as a yellowish-white solid with the molecular formula C16H24ClN9 and a molecular weight of 377.88 g/mol . It is critical for research focused on the stability and degradation profiling of Chlorhexidine, a widely used germicidal agent . Studies employing techniques like High-Performance Liquid Chromatography and Mass Spectrometry (HPLC–MS) identify and monitor such impurities to understand decomposition pathways, which is essential for developing stable pharmaceutical formulations and ensuring drug safety . This product is offered as a fine chemical for use as a pharmaceutical standard and is intended for Research Use Only. It must not be used for diagnostic, therapeutic, or any other human or veterinary applications. Proper storage conditions of 2-8°C in a refrigerator are recommended to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24ClN9 B15354125 Chlorhexidine Diacetate Impurity A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H24ClN9

Molecular Weight

377.9 g/mol

IUPAC Name

1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine

InChI

InChI=1S/C16H24ClN9/c17-12-5-7-13(8-6-12)25-16(21)26-15(20)23-10-4-2-1-3-9-22-14(19)24-11-18/h5-8H,1-4,9-10H2,(H3,19,22,24)(H5,20,21,23,25,26)

InChI Key

DHPRGDRKNYRMPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)NC#N)N)N)Cl

Origin of Product

United States

Mechanisms of Formation of Chlorhexidine Diacetate Impurity a

Elucidation of Synthesis-Related Impurity Pathways

The synthesis of chlorhexidine (B1668724) is a multi-step chemical process where reaction conditions and the purity of reagents can significantly influence the impurity profile of the final product.

Chlorhexidine Diacetate Impurity A, identified chemically as 1-(4-Chlorophenyl)-5-[6-[(cyanocarbamimidoyl)amino]hexyl]biguanide or Chlorhexidine Nitrile, is a potential by-product formed during the synthesis of chlorhexidine. synzeal.comcleanchemlab.com The primary synthesis of chlorhexidine base typically involves the reaction of hexamethylene-biscyanoguanidine (HMBCG) with p-chloroaniline. usda.govgoogle.com During this process, side reactions or incomplete chemical reactions can occur, leading to the formation of various unintended compounds, including Impurity A. The nitrile group in Impurity A's structure suggests its origin may be linked to side reactions involving the cyano-containing starting materials, such as sodium dicyanamide, which is used to prepare the HMBCG intermediate. synzeal.comusda.govgoogle.com

Source of ImpurityDescriptionPotential Resulting ImpuritiesReference
Side ReactionsUnintended chemical pathways occurring alongside the main synthesis reaction.This compound (Chlorhexidine Nitrile) and other related substances. synzeal.com
Incomplete ReactionsFailure of starting materials or intermediates to fully convert to the final product due to suboptimal conditions or insufficient reaction time.Unreacted starting materials and intermediates remain in the final product.

The quality of the raw materials used in chlorhexidine synthesis is a critical factor in controlling the impurity profile. The common starting materials include p-chloroaniline, sodium dicyanamide, and hexamethylene diamine. usda.govgoogle.com Impurities present in these initial components can carry through the synthesis process or participate in side reactions to generate new impurities. For example, an excess of a starting material like p-chloroaniline (itself a known chlorhexidine impurity) could potentially influence the formation of various by-products. researchgate.net Likewise, the solvents used in the synthesis and purification stages, such as butanol or ethanol, can leave residues if not completely removed. google.com The specific pathway by which impurities in starting materials lead to the formation of this compound is complex, but it underscores the importance of using highly pure reagents.

Degradation Pathways Leading to Impurity A Formation

Chlorhexidine is known to degrade under various stress conditions, including exposure to water, oxidizing agents, and light. These degradation processes can cleave or modify the parent molecule, leading to a host of breakdown products, among which Impurity A has been identified. researchgate.netnih.govresearchgate.net

Hydrolysis is a significant degradation pathway for chlorhexidine, with the rate and resulting products being highly dependent on the pH of the solution. nih.gov Studies conducted under thermal stress at various pH levels show that chlorhexidine degrades into multiple products. nih.govnih.gov In acidic environments, the primary hydrolytic degradation pathway leads to the direct formation of p-chloroaniline (PCA). nih.govresearchgate.net Conversely, under alkaline conditions, the formation of PCA is believed to proceed indirectly through a p-chlorophenylurea intermediate. nih.govresearchgate.net Hydrolysis is a key factor in the generation of impurities during the manufacturing of the finished pharmaceutical product and over its shelf life, influenced by time, temperature, and pH. usp-pqmplus.org While PCA is the most frequently cited hydrolytic degradant, comprehensive studies on stressed chlorhexidine solutions have identified a total of 11 different impurities, indicating a complex degradation profile where various products, including potentially Impurity A, can be formed. researchgate.netnih.govresearchgate.net

Oxidative stress is another factor that can lead to the degradation of chlorhexidine. Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the oxidation mechanisms of chlorhexidine, revealing multiple potential degradation pathways. ipp.ptnih.govipp.pt These studies help in understanding the stability of different parts of the chlorhexidine molecule and predicting the likely products of oxidation. nih.gov Known oxidative metabolites include compounds such as chlorhexidine alcohol and chlorhexidine aldehyde. While research has focused on pathways leading to products like PCA and another sub-product known as PBG-AU, the formation of numerous degradation products under oxidative conditions is well-established. ipp.ptnih.gov The integration of nanoparticles, such as zinc oxide, into silicone materials containing chlorhexidine has been shown to reduce oxidative degradation pathways, highlighting the role of oxidation in the breakdown of the molecule. mdpi.com

Exposure to light, particularly ultraviolet (UV) radiation, can induce the photolytic degradation of chlorhexidine. researchgate.netnih.govresearchgate.net This process involves the formation of reactive species that attack the chlorhexidine molecule, breaking it down into numerous smaller compounds. researchgate.net Systematic studies where chlorhexidine solutions were stressed with light have led to the identification and quantification of resulting impurities. nih.govresearchgate.net Research on the photocatalytic degradation of chlorhexidine using catalysts like Ni-doped TiO₂ under visible and solar light has shown that the process follows pseudo-first-order kinetics. eeer.orgresearchgate.net Such studies confirm that photolysis leads to the formation of various transformation products as the parent compound is mineralized. eeer.org While a definitive pathway for the photolytic formation of Impurity A is not explicitly detailed, it is recognized as one of several potential degradants formed under light-stressed conditions. researchgate.netnih.gov

Degradation PathwayConditionsKey Findings and Major ProductsReference
HydrolyticpH-dependent; accelerated by heat.Direct formation of p-chloroaniline (PCA) in acidic conditions; indirect formation via p-chlorophenylurea in alkaline conditions. Leads to a complex mixture of impurities. nih.govresearchgate.netusp-pqmplus.org
OxidativePresence of oxidizing agents.Formation of various products including chlorhexidine alcohol, chlorhexidine aldehyde, and PCA. Pathways are complex and have been studied via computational models. ipp.ptnih.gov
PhotolyticExposure to light (especially UV).Generates numerous degradation products through reactions with photolytically-formed reactive species. Studies have identified up to 11 impurities under light stress. researchgate.netnih.goveeer.orgresearchgate.net

Thermal Stress-Induced Formation

Exposure of chlorhexidine solutions to elevated temperatures is a known factor in its degradation. While thermal stress can lead to the formation of various degradation products, the specific pathways and kinetics for the formation of Impurity A are not extensively detailed in publicly available literature. General studies on chlorhexidine degradation indicate that thermal stress accelerates the hydrolysis of the biguanide (B1667054) linkages in the chlorhexidine molecule.

In a foundational study on chlorhexidine degradation, various impurities were identified after subjecting solutions to stress conditions, including heat. However, much of the research has focused on the formation of p-chloroaniline (PCA), a known toxic degradation product. One study employing Density Functional Theory to evaluate degradation pathways suggested that under thermal stress, the main decomposition product is another impurity, referred to as impurity G. ghsupplychain.org

While direct quantitative data on the thermal generation of Impurity A is sparse, it is understood that as with other degradation products, its formation is likely accelerated at higher temperatures. The energy input from thermal stress can overcome the activation energy required for the specific chemical reactions that lead to the formation of Impurity A.

Role of pH in Impurity Generation Kinetics

The pH of an aqueous solution is a critical factor influencing the stability of chlorhexidine and the kinetics of its degradation. chemass.si The degradation of chlorhexidine is known to be favored in acidic pH ranges. who.int Hydrolysis of the biguanide groups is a primary degradation pathway, and the rate of this hydrolysis is highly dependent on the hydrogen ion concentration in the solution.

Kinetic studies on chlorhexidine degradation have been performed across a wide pH range (0.5 to 9.0). chemass.si These studies have established that the degradation scheme and the types of impurities formed are pH-dependent. In highly acidic conditions, the direct hydrolysis of chlorhexidine to form p-chloroaniline (PCA) is the predominant pathway. chemass.si In alkaline conditions, the formation of PCA proceeds indirectly through an intermediate, p-chlorophenylurea. chemass.si

The specific kinetics for the formation of Impurity A as a function of pH are not well-documented in available research. However, it is established that controlling the pH of chlorhexidine formulations is crucial for minimizing the generation of a range of impurities. For some drug delivery systems, a low pH environment can trigger a higher release of chlorhexidine, which may also influence the degradation kinetics. ghsupplychain.org The table below summarizes the general effect of pH on chlorhexidine degradation, which provides a contextual basis for understanding the potential pH-dependency of Impurity A formation.

Table 1: Effect of pH on Chlorhexidine Degradation Pathways

pH Condition Predominant Degradation Pathway Key Degradation Products
Acidic Direct Hydrolysis p-chloroaniline (PCA)

This table illustrates the general pH-dependent degradation of chlorhexidine, as specific kinetic data for Impurity A is not available.

Interaction with Solvents and Excipients

The interaction of an active pharmaceutical ingredient with solvents and excipients in a formulation can significantly impact its stability and lead to the formation of impurities. chemass.si For chlorhexidine, incompatibilities with various substances have been noted. For instance, the interaction between chlorhexidine and chloride ions from excipients like benzalkonium chloride can lead to discoloration, although this specific interaction may not adversely affect the potency of chlorhexidine.

The potential for excipients to promote impurity formation is a key consideration in formulation development. Factors such as the chemical nature of the excipient, its concentration, and the storage conditions can all play a role. While the general principle that excipients can affect drug stability is well-established, specific studies detailing the interaction of chlorhexidine with various solvents and excipients to form Impurity A are not readily found in scientific literature. The selection of excipients that are compatible with chlorhexidine is essential to ensure the stability of the drug product and control the levels of all impurities, including Impurity A.

Kinetic Studies of Impurity A Formation under Varied Conditions

Kinetic studies are essential for understanding the rate at which impurities are formed under different conditions, which in turn allows for the prediction of a product's shelf-life and the establishment of appropriate storage conditions. Comprehensive kinetic studies on the degradation of chlorhexidine have been conducted, typically involving the use of High-Performance Liquid Chromatography (HPLC) to monitor the concentration of chlorhexidine and its degradation products over time at various temperatures and pH levels. chemass.si

A significant portion of this research has been directed towards the kinetics of p-chloroaniline (PCA) formation due to its toxicological relevance. chemass.si Studies have reported on the identification of numerous chlorhexidine impurities under various stress conditions (heat, light, low pH), with Impurity A being one of the identified compounds.

Despite its identification, detailed kinetic data specifically for the formation of Impurity A is not available in the published literature. Such a study would typically involve measuring the concentration of Impurity A at multiple time points under controlled conditions of temperature, pH, and in the presence of different excipients. The resulting data would be used to determine the reaction order, rate constants, and activation energy for the formation of Impurity A. An example of how such data would be presented is shown in the hypothetical table below.

Table 2: Hypothetical Kinetic Data for Impurity A Formation at 50°C

Time (Days) Impurity A Concentration at pH 4.0 (µg/mL) Impurity A Concentration at pH 7.0 (µg/mL)
0 0.0 0.0
30 [Data not available] [Data not available]
60 [Data not available] [Data not available]

This table is presented as an example of how kinetic data would be structured. Currently, no specific experimental data for this compound formation is available in the public domain to populate this table.

Analytical Methodologies for the Identification and Quantification of Chlorhexidine Diacetate Impurity a

Chromatographic Separation Techniques

Chromatography, particularly liquid chromatography, stands as the cornerstone for resolving, identifying, and quantifying Impurity A in the presence of the active pharmaceutical ingredient (API) and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of chlorhexidine (B1668724) and its impurities. researchgate.net Method development and validation are guided by pharmacopoeial monographs and regulatory guidelines to ensure methods are robust, specific, and accurate. ijpsr.com The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) both describe detailed HPLC methods for impurity profiling of chlorhexidine products. lcms.czlcms.cz These methods are designed to be stability-indicating, capable of separating the main compound from its degradation products and process-related impurities. researchgate.net

Validation of these analytical methods is performed according to ICH guidelines, assessing parameters such as linearity, range, precision (intra-day and inter-day), accuracy, specificity, and robustness. ijpsr.comiosrphr.org For instance, a validated RP-HPLC method demonstrated linearity for chlorhexidine over a concentration range of 40-160 µg/ml. iosrphr.org

The choice of stationary phase is critical for achieving the necessary separation. For the analysis of chlorhexidine and its related compounds, reversed-phase (RP) columns are predominantly used.

C18 (Octadecylsilyl) Columns: The most common choice is a C18 stationary phase. nih.gov Pharmacopoeial methods often specify the use of an end-capped, base-deactivated C18 silica (B1680970) column to minimize peak tailing for the basic chlorhexidine molecule. lcms.czuspnf.com Specific examples include Hypersil GOLD, Kinetex C18, and Nucleosil 100-5 C18 columns. phenomenex.comthermofisher.comekb.eg The particle size is typically 5 µm for standard HPLC applications. mdpi.com

Alternative Stationary Phases: During method development, other stationary phases may be considered to optimize selectivity. For the simultaneous determination of cetrimide (B107326) and chlorhexidine gluconate, various phases were tested, including more polar biphenyl (B1667301) and cyano columns. mdpi.com Ultimately, a Hypersil® SAS C1 column, which has shorter alkyl chains, was selected as it proved suitable for analyzing the polar molecules and was compatible with ion-pair chromatography. mdpi.com

Table 1: Examples of Stationary Phases Used in Chlorhexidine Impurity Analysis

Column Type Description Particle Size (µm) Dimensions (mm) Source(s)
Kinetex C18 End-capped solid core octadecylsilyl silica gel 5 250 x 4.6 phenomenex.com
Hypersil GOLD C18 End-capped C18 silica 5 250 x 4.6 thermofisher.com
Hypersil BDS C18 Not specified 5 150 x 4.6 ijpsr.com
Nucleosil 100-5 C18 C18 5 250 x 4.6 ekb.eg
Capcell Pak C18 MG Polymer-coated silica-based Not specified 250 x 4.6 oup.com
Hypersil SAS C1 Short alkyl chain silica 5 250 x 4.6 mdpi.com

The mobile phase composition is carefully optimized to achieve the desired resolution between chlorhexidine and its impurities, including Impurity A.

Mobile Phase Constituents: A typical mobile phase consists of an aqueous buffer and an organic modifier, most commonly acetonitrile (B52724). nih.gov The buffer system often involves phosphate (B84403) salts like monobasic sodium phosphate or potassium dihydrogen phosphate, with the pH adjusted to an acidic value (e.g., pH 3.0) using phosphoric acid. ijpsr.comnih.govuspnf.com Additives like triethylamine (B128534) may be included to improve the peak shape of basic analytes by masking residual silanol (B1196071) groups on the stationary phase. uspnf.comoup.com In some methods, methanol (B129727) is used as the organic modifier, either alone or in combination with acetonitrile. ijpsr.comiosrphr.org

Gradient Elution: Due to the complexity of the impurity profile, gradient elution is standard practice. phenomenex.com The gradient typically involves increasing the proportion of the organic solvent (e.g., acetonitrile) over the course of the analysis. uspnf.com The European Pharmacopoeia method, for example, employs a gradient profile that starts with a high aqueous content and progressively increases the acetonitrile concentration. thermofisher.com An initial isocratic hold at the start of the gradient can enhance method robustness, especially when transferring methods between different LC instruments. phenomenex.com

Table 2: Example of a Gradient Elution Profile (based on USP method)

Time (minutes) Solution A (%) Solution B (Acetonitrile) (%)
0 (Details vary by specific monograph) (Details vary by specific monograph)
... ... ...
End ... ...

Note: Solution A typically consists of an aqueous buffer like sodium phosphate with additives such as triethylamine, adjusted to pH 3.0. uspnf.com

UV-Vis detection is the standard for quantifying Chlorhexidine Diacetate Impurity A. The selection of the detection wavelength is based on the UV absorbance spectra of chlorhexidine and its impurities.

A range of wavelengths has been utilized, with the choice depending on the specific goals of the analysis.

239 nm: The USP monograph for Chlorhexidine Acetate (B1210297) specifies detection at 239 nm for the analysis of organic impurities. uspnf.com

254 nm: A common wavelength used for the simultaneous determination of chlorhexidine and its degradation product, p-chloroaniline. iosrphr.org

260 nm: This wavelength has been used for determining chlorhexidine in various formulations. oup.comresearchgate.net

230 nm: Often employed for the determination of degradation products. researchgate.netresearchgate.net

The optimal wavelength provides sufficient sensitivity for all relevant impurities at their specified limits while maintaining a stable baseline.

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

The principles of HPLC method development for chlorhexidine impurity analysis are directly transferable to Ultra-High Performance Liquid Chromatography (UHPLC) systems. Transferring an established EP method from a conventional HPLC to a modern UHPLC system, such as a Vanquish Core HPLC, demonstrates significant advantages. lcms.czthermofisher.com

UHPLC systems operate at higher pressures and utilize columns with smaller particle sizes (typically sub-2 µm), leading to:

Improved Resolution: UHPLC provides narrower peaks, which results in better separation between closely eluting impurities. lcms.cz

Enhanced Precision: These systems often yield better precision for retention times and peak areas compared to older HPLC instrumentation. thermofisher.com

Faster Analysis: While not always the primary goal for complex impurity profiles, UHPLC can significantly reduce run times.

The successful transfer of the compendial chlorhexidine impurity method highlights the capability of modern systems to achieve equivalent or superior chromatographic performance, often with only minor adjustments to account for differences in system gradient delay volume. lcms.czthermofisher.com

Thin-Layer Chromatography (TLC) in Impurity Screening

While HPLC is the primary quantitative technique, Thin-Layer Chromatography (TLC) serves as a valuable qualitative or semi-quantitative tool for impurity screening. nih.gov TLC is a simpler, more cost-effective method that can be used to quickly assess the presence of certain impurities.

For example, TLC has been successfully used to detect the presence of para-chloroaniline (PCA), a known and potentially toxic degradant of chlorhexidine. nih.gov In one study, TLC was part of a suite of analytical methods used to confirm that the precipitate formed from the interaction of chlorhexidine with other substances contained PCA. nih.gov This application demonstrates the utility of TLC as a screening method to identify samples that may require further, more rigorous quantitative analysis by HPLC.

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for confirming the identity of pharmaceutical impurities. For this compound, mass spectrometry provides vital information on molecular weight and fragmentation, while nuclear magnetic resonance spectroscopy offers a detailed map of the molecule's atomic connectivity, leading to a definitive structural assignment. nih.govlgcstandards.com

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone in the identification of pharmaceutical impurities due to its high sensitivity and ability to provide molecular weight information. researchgate.net For this compound, its application is crucial for initial identification and confirmation of its elemental composition. lgcstandards.com A general strategy involves initial analysis by HPLC coupled with MS (HPLC-MS) to tentatively identify impurities based on their mass. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is essential for the unequivocal determination of a compound's elemental formula. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, which allows for the calculation of a single, unique elemental composition. acs.org For this compound, HRMS is used to confirm its molecular formula as C₁₆H₂₄ClN₉. lgcstandards.compharmaffiliates.combiosynth.comlgcstandards.com This high degree of mass accuracy helps to differentiate the impurity from other components with the same nominal mass but different elemental compositions. The theoretical exact mass can be compared against the measured mass, with the low deviation (typically in the parts-per-million range) providing strong evidence for the proposed formula.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name N-(4-Chlorophenyl)-N'-[6-[[(cyanoamino)iminomethyl]amino]hexyl]imidodicarbonimidic diamide (B1670390) lgcstandards.combiosynth.com
Synonym(s) 1-(4-Chlorophenyl)-5-[6-[(cyanocarbamimidoyl)amino]hexyl]biguanide; Chlorhexidine Nitrile synzeal.com
CAS Number 152504-08-0 lgcstandards.compharmaffiliates.comlgcstandards.com
Molecular Formula C₁₆H₂₄ClN₉ lgcstandards.compharmaffiliates.comlgcstandards.com
Molecular Weight 377.88 g/mol lgcstandards.compharmaffiliates.comlgcstandards.com

Tandem Mass Spectrometry (MS/MS) is employed to further elucidate the structure of an analyte. In an MS/MS experiment, the ion corresponding to the impurity (the precursor ion) is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule apart into smaller, characteristic fragment ions (product ions). The resulting fragmentation pattern serves as a molecular fingerprint, providing critical information about the molecule's substructures and connectivity.

For this compound (C₁₆H₂₄ClN₉), the fragmentation pattern would be analyzed to confirm the presence of key structural motifs. Likely fragmentation pathways would include:

Cleavage at various points along the central hexane (B92381) chain.

Fission of the biguanide (B1667054) and cyano-guanidino groups.

Loss of the p-chlorophenyl moiety.

By analyzing the mass of these fragments, analysts can piece together the structure of the original molecule, confirming the identity of the impurity. This fragmentation data, when compared with that of a synthesized reference standard, provides conclusive structural evidence. nih.govresearchgate.net Studies on related chlorhexidine impurities have shown characteristic fragments such as the protonated p-chlorophenylguanidine. acs.org

While mass spectrometry provides the molecular formula and structural fragments, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive, unambiguous assignment of a molecule's complete structure. conicet.gov.ar NMR provides detailed information about the chemical environment of each proton and carbon atom, as well as their connectivity. nih.gov A certificate of analysis for a reference standard of this compound confirms that its structure is verified by NMR. lgcstandards.com The structural assignment is typically accomplished using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

A ¹H NMR spectrum provides information on the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show several distinct signals:

Aromatic Region: Signals corresponding to the four protons on the p-substituted chlorophenyl ring. Due to symmetry, these would likely appear as two distinct doublets.

Aliphatic Region: A series of multiplets corresponding to the twelve protons of the -(CH₂)₆- hexane linker. The protons on the carbons adjacent to the nitrogen atoms would be shifted further downfield compared to those in the center of the chain.

NH Protons: Several broad signals corresponding to the various N-H protons in the biguanide and guanidine (B92328) functionalities. The chemical shift of these protons can be concentration and solvent-dependent.

A ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. This technique is highly valuable for confirming the carbon skeleton of the impurity. The expected ¹³C NMR spectrum for this compound would feature:

Aromatic Carbons: Signals for the six carbons of the chlorophenyl ring. The carbon attached to the chlorine atom and the carbon attached to the biguanide group would have characteristic chemical shifts.

Aliphatic Carbons: Signals for the carbons of the hexane chain. Due to symmetry, three distinct signals would be expected for the six carbons.

Guanidine/Biguanide/Cyano Carbons: Signals for the carbon atoms within the biguanide, cyano-guanidino, and nitrile (C≡N) groups, each appearing in a characteristic region of the spectrum.

Together, ¹H and ¹³C NMR, often supplemented with 2D NMR techniques like COSY and HSQC to establish proton-proton and proton-carbon correlations, allow for the complete and unambiguous assignment of the structure of this compound. conicet.gov.arnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the structural elucidation of complex molecules like this compound. Techniques such as COSY, HSQC, and HMBC provide detailed information about the connectivity of atoms within the molecule.

COSY (COrrelation SpectroscopY): This homonuclear correlation experiment identifies protons that are coupled to each other. sdsu.edu In the context of Impurity A, COSY spectra would reveal correlations between adjacent protons, for instance, within the hexyl chain and the p-chlorophenyl group. This helps in assigning the proton signals in the 1D ¹H NMR spectrum. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. columbia.edu It is a highly sensitive technique that provides a clear picture of one-bond ¹H-¹³C connectivities. sdsu.edu For Impurity A, an HSQC spectrum would show cross-peaks between each proton and its corresponding carbon atom, confirming the carbon framework and aiding in the assignment of the ¹³C NMR spectrum. nih.govresearchgate.net

A study on chlorhexidine breakdown products utilized 1D and 2D NMR spectra, which were fully assigned in terms of chemical shifts for all proton and carbon atoms in the intact chlorhexidine molecule. nih.gov This allowed for the identification of breakdown products, some of which contained a para-substituted benzene (B151609) ring that was not para-chloroaniline (PCA). nih.gov

Table 1: Key 2D NMR Correlations for Structural Elucidation

NMR Technique Information Provided Application to Impurity A
COSY Shows proton-proton (¹H-¹H) couplings. sdsu.eduIdentifies adjacent protons in the hexyl chain and aromatic ring. nih.gov
HSQC Shows one-bond proton-carbon (¹H-¹³C) correlations. columbia.eduConnects each proton to its directly attached carbon atom. nih.govresearchgate.net
HMBC Shows long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations. columbia.eduEstablishes the connectivity between different functional groups. sdsu.edu

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretching (amines and imines)3500 - 3300
C-H stretching (aromatic)3100 - 3000
C-H stretching (aliphatic)3000 - 2850
C≡N stretching (nitrile)2260 - 2220
C=N stretching (biguanide)1690 - 1640
C=C stretching (aromatic ring)1600 - 1450
C-N stretching1350 - 1000
C-Cl stretching800 - 600

Data is generalized and may vary based on the specific molecular environment.

Method Validation Parameters for Impurity A Quantification

The validation of an analytical method ensures that it is suitable for its intended purpose. For the quantification of this compound, several key parameters must be evaluated according to guidelines such as those from the International Council for Harmonisation (ICH). ekb.eg

Specificity and Selectivity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, and matrix components. ekb.eg In the context of HPLC methods for chlorhexidine and its impurities, selectivity is demonstrated by the absence of interfering peaks at the retention time of the analyte. ekb.eg A successful method will show a clear separation of Impurity A from the parent compound, chlorhexidine, and other related impurities. thermofisher.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net For HPLC methods used to determine chlorhexidine and related substances, these values are crucial for ensuring that even trace amounts of impurities can be reliably measured. For example, a validated HPLC method for chlorhexidine reported an LOD of 1.61 µg/mL and an LOQ of 1.06 µg/mL. researchgate.net Another study reported an LOD of 0.47 µg/mL and an LOQ of 1.41 µg/mL for chlorhexidine. ekb.eg

Linearity, Accuracy, and Precision

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. nih.gov Linearity is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (r²) of the calibration curve. researchgate.net For instance, an HPLC method for chlorhexidine acetate showed linearity for concentrations below 1.00 g/L. nih.gov

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. Accuracy is often determined by recovery studies, where a known amount of the impurity is added to a sample and the percentage recovered is calculated. nih.gov Recoveries for chlorhexidine have been reported in the range of 98% to 102%. researchgate.net

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD). researchgate.net An HPLC method for chlorhexidine acetate demonstrated a precision of less than 4.0%. nih.gov

Table 3: Typical Method Validation Parameters for Chlorhexidine Analysis

Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.999 researchgate.net
Accuracy (% Recovery) 98.0% - 102.0% researchgate.net
Precision (% RSD) ≤ 2.0% researchgate.net

Robustness and Ruggedness

Robustness: This is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. scribd.com It provides an indication of the method's reliability during normal usage. nih.gov For an HPLC method, these variations could include changes in the mobile phase composition, pH, column temperature, and flow rate. researchgate.net

Ruggedness: This is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, and different instruments. researchgate.netnih.gov The term is also referred to as intermediate precision. researchgate.net

The robustness and ruggedness of a method are typically assessed by evaluating the effect of these variations on parameters like peak retention time, area, and resolution. researchgate.net The relative standard deviation of the results under these varied conditions should remain within acceptable limits, often less than 2%. researchgate.net

Reference Standards and Certified Reference Materials for Impurity A

The accurate identification and quantification of this compound are fundamentally reliant on the availability and proper use of high-purity reference standards and Certified Reference Materials (CRMs). These standards serve as the benchmark against which analytical measurements are compared, ensuring the reliability and consistency of results across different laboratories and manufacturing batches.

Reference standards for Impurity A are crucial for a variety of analytical applications, including method development, method validation, and routine quality control (QC) testing of Chlorhexidine products. synzeal.comsynzeal.com They are indispensable for confirming the identity of the impurity peak in a chromatogram and for establishing calibration curves for accurate quantification. biosynth.com

Pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) specify the use of official reference standards for tests and assays. synzeal.compharmaffiliates.com Impurity A, also known as Chlorhexidine Nitrile (USP), is available from various commercial suppliers as a well-characterized chemical substance, often accompanied by a comprehensive Certificate of Analysis (CoA). synzeal.comsimsonpharma.com This documentation provides critical information about the standard's identity, purity, and assigned value, which is essential for regulatory compliance and good manufacturing practices.

The chemical and physical properties of this compound are well-defined, facilitating its synthesis and characterization for use as a reference material.

Table 1: Chemical Properties of this compound

AttributeDetailsSource
Chemical Name1-(4-Chlorophenyl)-5-[6-[(cyanocarbamimidoyl)amino]hexyl]biguanide pharmaffiliates.com
SynonymsChlorhexidine Nitrile (USP), N-(4-Chlorophenyl)-N'-[6-[[(cyanoamino)iminomethyl]amino]hexyl]imidodicarbonimidic Diamide synzeal.compharmaffiliates.comsimsonpharma.com
CAS Number152504-08-0 synzeal.compharmaffiliates.compharmaffiliates.com
Molecular FormulaC16H24ClN9 pharmaffiliates.compharmaffiliates.com
Molecular Weight377.88 g/mol pharmaffiliates.compharmaffiliates.comsigmaaldrich.com
AppearanceYellowish White Solid pharmaffiliates.com

Several types of reference materials are available, including primary and secondary standards. Primary standards are of the highest purity and are typically established by pharmacopeias. sigmaaldrich.com Secondary standards are qualified against the primary standard and are used for routine laboratory applications. chemicalbook.com These standards are offered by various specialized suppliers.

Table 2: Examples of Commercially Available Reference Standards for this compound

SupplierCatalogue NumberProduct DescriptionSource
PharmaffiliatesPA 03 41010Chlorhexidine Diacetate - Impurity A pharmaffiliates.compharmaffiliates.com
SynZealSZ-C068003Chlorhexidine Diacetate EP Impurity A synzeal.com
Simson Pharma LimitedC250003This compound Hydrochloride simsonpharma.com
LGC Standards-Chlorhexidine Impurity Standard lgcstandards.com
Sigma-Aldrich-This compound sigmaaldrich.com

The proper handling and storage of these reference standards are critical to maintaining their integrity and stability. Recommended storage conditions are typically between 2-8°C in a refrigerator, with shipping often conducted under ambient conditions. pharmaffiliates.com Adherence to these conditions ensures the long-term viability of the standard for its intended analytical purpose.

Compound Name Reference

Control Strategies and Mitigation of Chlorhexidine Diacetate Impurity a

Process Optimization in Chlorhexidine (B1668724) Manufacturing to Minimize Impurity A

The origin of many impurities can be traced back to the synthesis of the active pharmaceutical ingredient (API). Therefore, robust control of the manufacturing process is the primary strategy for minimizing the formation of Impurity A.

The synthesis of chlorhexidine involves the reaction of starting materials such as hexamethylene-dicyanoguanidine and p-chloroaniline hydrochloride. The conditions under which this reaction occurs are critical. Suboptimal reaction conditions, including incorrect temperature, pressure, or reaction time, can lead to incomplete reactions or the formation of unwanted side-products, including Impurity A nih.gov.

Key parameters that must be precisely controlled include the molar ratio of reactants, reaction duration, and temperature. For instance, specific patented methods describe reacting hexamethylene dicyano guanidine (B92328) with p-chloroaniline hydrochloride at temperatures between 135°C and 175°C for 2 to 7 hours to achieve high yield and purity. The purity of the initial raw materials is also a crucial factor, as impurities in the starting materials can carry through or participate in side reactions nih.gov.

Table 1: Examples of Reaction Parameter Control in Chlorhexidine Synthesis

ParameterConditionRationale / Outcome
Solvent Glycol ether or n-butanolReduces toxic side effects and environmental pollution compared to other solvents.
Catalyst None used in some methodsSimplifies the after-treatment process and reduces synthesis cost.
Temperature 135°C - 175°CEnsures efficient condensation reflux reaction.
Time 2 - 7 hoursProvides sufficient time for reaction completion while minimizing degradation.

This table is illustrative, based on findings from synthesis process descriptions.

Following the chemical synthesis, purification steps are essential to remove any impurities that have formed. The selection of an appropriate purification technique is vital for achieving the desired purity of the final chlorhexidine diacetate product.

Commonly employed purification methods include recrystallization and washing. One effective technique involves dissolving the crude product in a mixed solvent system, such as N,N-dimethylformamide and methanol (B129727), followed by recrystallization to obtain the purified solid. Another method involves simple washing of the filtered product with water to remove water-soluble impurities. The efficiency of these methods depends on the solubility differences between chlorhexidine diacetate and Impurity A in the chosen solvent systems. High-performance liquid chromatography (HPLC) is a standard analytical method used to confirm the removal of impurities to the required specification, though it is not used for bulk purification ipp.ptnih.govresearchgate.net.

Formulation Development Approaches to Limit Impurity A Formation

Even when high-purity API is used, the formation of impurities can occur during the formulation and shelf-life of the finished product due to degradation. The primary degradation product of chlorhexidine is p-chloroaniline (PCA), a compound structurally related to many designated impurities. Strategies to limit this degradation are therefore critical.

The choice of excipients in a formulation is paramount, as they can directly impact the stability of chlorhexidine. Chlorhexidine is a cationic molecule and is incompatible with anionic compounds such as soaps, borates, phosphates, acetates, and chlorides, which can lead to the precipitation of less soluble chlorhexidine salts healthynewbornnetwork.orgphexcom.com.

Excipient compatibility studies have shown that certain pH modifiers, like sodium hydroxide, can cause turbidity and reduce the chemical stability of chlorhexidine, leading to an increase in degradation products usp-pqm.org. In contrast, buffering agents such as sodium acetate (B1210297) trihydrate have been found to be more suitable for maintaining the desired pH and providing better stability with respect to impurity formation usp-pqm.org. Therefore, careful screening and selection of all excipients, including buffering agents, viscosity modifiers, and solubilizers, are necessary to ensure compatibility and prevent degradation.

The pH of an aqueous chlorhexidine formulation is one of the most critical factors affecting its stability healthynewbornnetwork.org. Aqueous solutions of chlorhexidine are most stable within a pH range of 5.0 to 7.0 healthynewbornnetwork.org. Outside of this range, degradation accelerates significantly.

Acidic Conditions (pH < 5.0): In highly acidic environments, the direct hydrolysis of chlorhexidine to form p-chloroaniline (PCA) is the predominant degradation pathway nih.govresearchgate.net.

Alkaline Conditions (pH > 8.0): In alkaline solutions, the chlorhexidine base tends to precipitate. Furthermore, hydrolysis still occurs, often proceeding through different intermediates but ultimately leading to PCA formation nih.govresearchgate.nethealthynewbornnetwork.org.

Therefore, formulating products within the optimal pH range of 5.5 to 7.0 is a key strategy to minimize the formation of Impurity A and other degradation products throughout the product's shelf life usp-pqm.orgusp.org. This is typically achieved using a compatible buffering system, such as an acetate buffer usp-pqm.orgucl.ac.uk.

Table 2: Effect of pH on Chlorhexidine Stability and Degradation

pH RangeStabilityPrimary Degradation Pathway
< 5.0Less StableGradual deterioration; direct formation of p-chloroaniline nih.govhealthynewbornnetwork.org.
5.0 - 7.0 Most Stable Minimal degradation; optimal range for antimicrobial activity and stability healthynewbornnetwork.orgusp-pqm.orgucl.ac.uk.
> 7.0Less Stable / PrecipitationHydrolysis increases; chlorhexidine base may precipitate researchgate.nethealthynewbornnetwork.org.

Impact of Storage Conditions and Packaging Materials on Impurity A Stability

Control strategies must extend to the storage and packaging of the final product, as environmental factors can induce degradation and compromise product quality.

The degradation of chlorhexidine is known to be accelerated by exposure to high temperatures and light healthynewbornnetwork.orgnih.gov. Hydrolysis increases markedly at temperatures above 100°C, but even long-term storage at elevated ambient temperatures (e.g., 30°C or 40°C) can increase impurity levels over time phexcom.comgoogleapis.com. Stability studies confirm that to maintain impurity levels within acceptable limits, products should be stored in a cool, dry place and protected from light phexcom.com. Some impurities have been shown to remain stable over 24 months under controlled conditions (30°C/35% RH), demonstrating that with proper formulation and storage, impurity formation can be well-managed usp-pqm.org.

The choice of packaging material is also a critical control point. Direct contact with certain materials can either degrade the product or introduce new impurities.

Recommended Materials: High-density polyethylene (B3416737) (HDPE) and polypropylene (B1209903) bottles are recommended as they show good compatibility healthynewbornnetwork.org. Studies have demonstrated that acetate-buffered chlorhexidine solutions stored in light-resistant HDPE containers show excellent stability researchgate.net.

Materials to Avoid:

Soda-lime glass: Not recommended because alkaline materials can leach from the glass, raising the pH of the solution into a less stable range healthynewbornnetwork.org.

Low-density polyethylene (LDPE): Has been shown to provide less stability compared to HDPE researchgate.net.

Transparent Containers: Should be avoided as sunlight and UV light can accelerate the degradation of chlorhexidine and its impurities ghsupplychain.orgghsupplychain.org.

Cork-based Liners: Should not be used in closures for chlorhexidine solutions phexcom.com.

Application of Quality by Design (QbD) Principles for Impurity Control

Quality by Design (QbD) is a systematic and scientific approach to pharmaceutical development that emphasizes proactive product and process understanding to ensure final product quality. nih.govnih.gov Rather than relying on end-product testing, QbD integrates quality into the product from the initial design phase. nih.gov The principles of QbD, as outlined in the International Council for Harmonisation (ICH) guidelines Q8, Q9, and Q10, are instrumental in controlling impurities like Chlorhexidine Diacetate Impurity A. europa.eu

The implementation of QbD for controlling Impurity A begins with defining a Quality Target Product Profile (QTPP), which identifies the critical quality attributes (CQAs) of the drug product. nih.gov For a product containing Chlorhexidine Diacetate, the level of Impurity A would be considered a CQA due to its potential impact on product purity and safety.

A core component of the QbD framework is a thorough understanding of the product and manufacturing process. nih.gov This involves identifying Critical Material Attributes (CMAs) of raw materials and Critical Process Parameters (CPPs) that could influence the formation of Impurity A. nih.gov For instance, the purity of starting materials and the presence of any precursors to Impurity A would be considered CMAs. CPPs could include reaction temperature, pressure, pH, and reaction time during the synthesis of Chlorhexidine Diacetate, as these factors can lead to the formation of by-products.

Risk assessment tools, such as Failure Mode Effects Analysis (FMEA), are utilized to systematically evaluate the potential impact of various parameters on the formation of Impurity A. nih.gov This allows for the development of a robust control strategy focused on the most critical factors. nih.gov The relationship between the identified CPPs/CMAs and the CQA (level of Impurity A) is then established through systematic studies, often using Design of Experiments (DoE). nih.gov

The culmination of this process understanding is the establishment of a "Design Space," which is the multidimensional combination and interaction of input variables (e.g., material attributes and process parameters) that have been demonstrated to provide assurance of quality. europa.eu Operating within this defined Design Space ensures that the level of Impurity A remains consistently below the acceptable limit.

The control strategy under QbD also incorporates Process Analytical Technology (PAT) for real-time monitoring and control of CPPs during manufacturing. nih.gov This allows for continuous improvement and dynamic adjustments to the process, ensuring consistent product quality and minimizing the potential for batch failures related to Impurity A levels. nih.gov

Table 1: Application of QbD Principles for the Control of this compound

QbD ElementApplication to Impurity A Control
Quality Target Product Profile (QTPP) Defines the desired quality of the final drug product, including the specification for the maximum allowable level of Impurity A. nih.gov
Critical Quality Attribute (CQA) The level of this compound is identified as a CQA, as it is a critical attribute that must be controlled to ensure product purity. nih.gov
Risk Assessment & Identification of Critical Parameters Utilizes tools like FMEA to identify and rank the Critical Material Attributes (CMAs) of starting materials and Critical Process Parameters (CPPs) of the manufacturing process that are likely to influence the formation of Impurity A. nih.gov
Design Space Development Establishes a scientifically sound operating range for the identified CPPs and CMAs, within which the level of Impurity A is consistently controlled. europa.eu
Control Strategy Implements a comprehensive plan that includes input material controls, in-process controls (IPCs) using Process Analytical Technology (PAT) for real-time monitoring, and final product testing to ensure Impurity A levels are within the defined limits. nih.govnih.gov
Continual Improvement The manufacturing process is continuously monitored and updated based on data collected, allowing for ongoing optimization to further reduce variability and enhance the control of Impurity A. nih.govnih.gov

In-Process Control (IPC) and Release Testing Strategies for Impurity A

Effective control of this compound relies on robust in-process control (IPC) measures during manufacturing and comprehensive release testing of the final active pharmaceutical ingredient (API). These strategies are essential for ensuring that the impurity is maintained at or below the qualified level.

In-Process Controls (IPCs):

IPCs are checks performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure the final product meets its specifications. For the control of Impurity A, IPCs would focus on the critical process steps identified during the QbD risk assessment. This may involve:

Monitoring of Reaction Conditions: Real-time monitoring of critical process parameters such as temperature, pH, and pressure during the synthesis of chlorhexidine. Deviations from the established Design Space can be immediately corrected to prevent the formation of Impurity A.

Analysis of Intermediates: Sampling and analysis of key reaction intermediates at various stages of the manufacturing process. This helps to ensure that the reactions are proceeding as expected and that the formation of potential precursors to Impurity A is minimized.

Chromatographic Monitoring: The use of techniques like High-Performance Liquid Chromatography (HPLC) at critical junctures in the process can provide a quantitative measure of Impurity A formation, allowing for process adjustments before the final product is isolated.

Release Testing:

Release testing is performed on the final batch of Chlorhexidine Diacetate to confirm that it meets all quality specifications before it is released for use in the formulation of the final drug product. The analysis of Impurity A is a critical component of this testing.

The most widely used analytical technique for the quantification of chlorhexidine and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection. researchgate.net The European Pharmacopoeia (EP) outlines an HPLC method for the analysis of chlorhexidine impurities, which can be adapted for this purpose. thermofisher.com For more sensitive and specific detection, especially for trace-level impurities, mass spectrometry (MS) or photodiode array (PDA) detectors can be employed. researchgate.net

A reference standard for Chlorhexidine Diacetate EP Impurity A, with the chemical name 1-(4-Chlorophenyl)-5-[6-[(cyanocarbamimidoyl)amino]hexyl]biguanide and CAS number 152504-08-0, is available for use in analytical method development, validation, and routine quality control testing. pharmaffiliates.comcleanchemlab.comsynzeal.compharmaffiliates.com The availability of this certified reference material is crucial for the accurate quantification of the impurity. cleanchemlab.com

Table 2: Analytical Methods for Release Testing of this compound

Analytical TechniqueDetectorApplicationKey Findings/Considerations
High-Performance Liquid Chromatography (HPLC) UV (around 250 nm)Quantitative analysis of Impurity A in the final API. researchgate.netThis is the most common method for impurity profiling of chlorhexidine. researchgate.net The European Pharmacopoeia provides a monograph with a suitable HPLC method. thermofisher.com
High-Performance Liquid Chromatography (HPLC) Photodiode Array (PDA)Detection and identification of Impurity A and other related substances. researchgate.netProvides spectral data that can aid in the identification of unknown peaks and confirm the identity of Impurity A.
Liquid Chromatography-Mass Spectrometry (LC-MS) Mass Spectrometer (MS)Highly sensitive and specific detection and quantification of Impurity A, especially at low levels. researchgate.netOffers structural information for impurity identification and is valuable for method development and validation.

Regulatory and Pharmacopeial Considerations for Chlorhexidine Diacetate Impurity a

Global Pharmacopeial Standards and Monographs

The European Pharmacopoeia (EP), United States Pharmacopeia (USP), and British Pharmacopoeia (BP) are the preeminent authorities that establish quality standards for pharmaceutical substances. These pharmacopoeias provide detailed monographs for APIs like chlorhexidine (B1668724) and its salts, which include specifications for the control of related substances, including Impurity A.

According to the European Pharmacopoeia, Impurity A is chemically identified as N-(4-Chlorophenyl)-N'-[6-[(N-cyanocarbamimidoyl)amino]hexyl]imidodicarbonimidic diamide (B1670390). jpionline.org The United States Pharmacopeia provides a similar definition, identifying it as 1-(4-Chlorophenyl)-5-[6-[(cyanocarbamimidoyl)amino]hexyl]biguanide, and it is also known by the synonym Chlorhexidine Nitrile. regulations.govpharmtech.com Reference standards for Chlorhexidine Diacetate Impurity A are available from various pharmacopoeias and are utilized for analytical method development, validation, and routine quality control testing. regulations.govregistrarcorp.comsigmaaldrich.com

Specified Limits and Thresholds for Impurity A

The acceptance criteria for this compound can vary between the different pharmacopoeias and may be specific to the particular salt of chlorhexidine being tested. These limits are established to ensure that the level of the impurity is low enough to not pose a risk to patient safety.

A revision bulletin for the United States Pharmacopeia-National Formulary (USP-NF) for Chlorhexidine Acetate (B1210297) specifies the acceptance criteria for "Chlorhexidine nitrile" (Impurity A) as not more than (NMT) 0.15%.

In the British Pharmacopoeia (BP) , a 2024 commission meeting report indicated a proposed limit for Impurity A of NMT 0.5% to be maintained in draft monographs for certain chlorhexidine preparations. ikev.org

The European Pharmacopoeia (EP) monograph for Chlorhexidine Digluconate Solution sets a limit for total impurities at 2.5%, but a specific limit for Impurity A in Chlorhexidine Diacetate is not explicitly stated in the available search results. drugfuture.com The monograph does, however, acknowledge Impurity A as a related substance to be monitored. pharmtech.com

Below is an interactive data table summarizing the known limits for this compound.

PharmacopeiaCompoundImpurity NameLimit
USP-NF Chlorhexidine AcetateChlorhexidine nitrile (Impurity A)Not More Than 0.15%
BP (proposed) Chlorhexidine PreparationsImpurity ANot More Than 0.5%
EP Chlorhexidine Digluconate SolutionTotal ImpuritiesNot More Than 2.5%

Official Analytical Procedures for Impurity A Determination

The determination of this compound and other related substances is predominantly carried out using liquid chromatography (LC), specifically high-performance liquid chromatography (HPLC). The pharmacopoeias outline specific chromatographic conditions to ensure the accurate and precise quantification of these impurities.

The European Pharmacopoeia describes a liquid chromatography method for the analysis of related substances in chlorhexidine. pharmtech.com While the full detailed procedure for Chlorhexidine Diacetate was not available in the search results, the monograph for the digluconate salt specifies a test for related substances using LC. drugfuture.com A recent revision to the Ph. Eur. monograph for chlorhexidine digluconate related substances outlines an optimized HPLC procedure for better control and separation of impurities, including Impurity A. jpionline.org This updated method utilizes an end-capped solid core octadecylsilyl silica (B1680970) gel stationary phase and an optimized gradient elution. jpionline.org

The United States Pharmacopeia (USP) also provides a detailed HPLC method for the determination of organic impurities in Chlorhexidine Acetate. The procedure outlined in a USP-NF revision bulletin specifies the use of a gradient mobile phase system with a phosphate (B84403) buffer and acetonitrile (B52724), along with a specific column and detection wavelength.

A summary of typical analytical parameters found in pharmacopeial methods for chlorhexidine impurities is presented in the table below.

ParameterTypical Specification
Technique High-Performance Liquid Chromatography (HPLC)
Column C18 or other suitable stationary phase
Mobile Phase A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile)
Detection Ultraviolet (UV) spectrophotometry at a specified wavelength
System Suitability Resolution criteria for critical peak pairs are defined to ensure the method's performance.

International Conference on Harmonisation (ICH) Guidelines on Impurities (Q3A/B)

The International Conference on Harmonisation (ICH) provides globally recognized guidelines on the technical requirements for the registration of pharmaceuticals for human use. The ICH Q3A(R2) and Q3B(R2) guidelines specifically address the control of impurities in new drug substances and new drug products, respectively. slideshare.netfda.gov These guidelines establish a framework for the reporting, identification, and qualification of impurities.

The ICH guidelines define three key thresholds for impurities:

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

Identification Threshold: The level above which the structure of an impurity must be determined.

Qualification Threshold: The level above which an impurity's safety must be established through appropriate studies.

These thresholds are dependent on the maximum daily dose of the drug substance. For instance, according to ICH Q3A, for a new drug substance with a maximum daily dose of up to 2 grams, the identification threshold is generally 0.10% or 1.0 mg total daily intake, whichever is lower. ich.org

The principles outlined in the ICH Q3A/B guidelines are fundamental for the control of this compound. Manufacturers must ensure that their analytical procedures are sensitive enough to detect and quantify Impurity A at or below the reporting threshold. If the level of Impurity A exceeds the identification threshold, its structure must be confirmed. If it surpasses the qualification threshold, toxicological data is required to demonstrate its safety at the proposed specification limit.

Role of Impurity A in Pharmaceutical Dossier Submissions (e.g., ANDA, DMF)

The control and documentation of impurities like this compound are critical components of pharmaceutical dossier submissions, such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs).

A Drug Master File (DMF) is a confidential submission to a regulatory authority that contains detailed information about the facilities, processes, or articles used in the manufacturing, processing, packaging, and storing of a human drug. registrarcorp.compharmaguru.co For an active pharmaceutical ingredient (API) like Chlorhexidine Diacetate, the Type II DMF would include comprehensive details on the manufacturing process, including the potential for impurity formation and the strategies employed to control them. fda.gov This includes providing a detailed impurity profile, which would list Impurity A, and justification for the proposed acceptance criteria. ijprajournal.com

An Abbreviated New Drug Application (ANDA) is submitted for the approval of a generic drug product. The ANDA must demonstrate that the generic product is bioequivalent to the reference listed drug (RLD) and has the same quality and purity. regulations.govgoogle.com Therefore, the ANDA for a product containing Chlorhexidine Diacetate must include a thorough analysis of its impurity profile, with specific attention to impurities like Impurity A. pharmtech.comfederalregister.gov The applicant must demonstrate that the levels of Impurity A in their product are controlled within acceptable limits, which are often established by referencing the relevant pharmacopoeial monograph or by qualifying the impurity level. regulations.gov The FDA provides guidance on what chemistry, manufacturing, and controls (CMC) information to include for impurities in ANDAs, emphasizing the need to justify proposed impurity limits. fda.gov

Advanced Research Topics and Future Directions in Chlorhexidine Diacetate Impurity a Science

Development of Predictive Models for Impurity Formation Kinetics and Stability

The ability to predict the formation of Chlorhexidine (B1668724) Diacetate Impurity A over time and under various environmental conditions is critical for ensuring the stability and shelf-life of chlorhexidine-containing products. Research in this area leverages kinetic modeling and accelerated stability studies to forecast impurity levels.

A pivotal approach involves the use of Accelerated Predictive Stability (APS) studies, which subject the drug substance to extreme temperature and humidity conditions over a short period (e.g., 3-4 weeks) to model long-term degradation. nih.gov The data gathered is then applied to kinetic models, such as the Arrhenius equation, to predict the rate of degradation under standard storage conditions (e.g., 25°C). nih.gov The Arrhenius equation establishes a relationship between the degradation rate and temperature, allowing for extrapolation to milder conditions. nih.gov

Studies on chlorhexidine solutions have demonstrated the effectiveness of this methodology. For instance, the degradation kinetics of different chlorhexidine formulations have been shown to fit various models, including zero-order and Avrami kinetic models. nih.gov The activation energy required for degradation, a key parameter derived from these studies, indicates the stability of the molecule; a lower activation energy suggests less energy is needed to initiate degradation. nih.gov Research has predicted activation energies for chlorhexidine degradation to be between 18.5 and 24 Kcal/mol. nih.gov

These predictive models are invaluable for several reasons:

Shelf-Life Determination: They provide a scientifically grounded basis for establishing product expiry dates.

Storage Condition Optimization: By understanding the impact of temperature and humidity, optimal storage conditions can be defined to minimize Impurity A formation. nih.gov

Formulation Development: Predictive models can help in comparing the stability of different formulations early in the development process.

Table 1: Predictive Stability Data for Chlorhexidine Degradation

Storage ConditionPredicted Degradation at 365 DaysBest-Fit Kinetic Model
5°C3.1%Avrami Model
25°C17.4%Avrami Model
30°C25.9%Avrami Model
Industrial FormulationNot SpecifiedZero-Order Model

This table is based on data from accelerated predictive stability studies on extemporaneously compounded chlorhexidine solutions. nih.gov

Green Chemistry Approaches for Sustainable Impurity Mitigation

"Green chemistry" refers to the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of chlorhexidine diacetate offers a proactive and sustainable approach to mitigating the formation of Impurity A and other related substances.

The synthesis of chlorhexidine involves starting materials like p-chloroaniline, which itself can be a degradation product. cir-safety.org Green chemistry strategies would focus on optimizing this synthesis to improve yield and reduce by-products. Potential areas for research include:

Alternative Solvents: The traditional synthesis may use organic solvents. Research into greener alternatives, such as water-based systems or supercritical fluids, could reduce environmental impact and minimize residual solvent impurities.

Catalyst Optimization: Investigating more efficient and selective catalysts could drive the reaction more effectively toward the desired product, reducing the formation of side products that could include Impurity A precursors.

Process Intensification: Employing techniques like continuous flow chemistry could offer better control over reaction parameters (temperature, pressure, stoichiometry), leading to higher purity and less waste.

Atom Economy: Redesigning the synthesis pathway to maximize the incorporation of all starting materials into the final product would inherently reduce waste and potential impurities.

By focusing on the root cause of impurity formation at the synthesis stage, green chemistry provides a sustainable alternative to downstream purification efforts, which can be resource-intensive.

Advanced Chemometric Applications in Impurity Profiling and Process Understanding

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. In the context of Chlorhexidine Diacetate Impurity A, chemometrics can be a powerful tool for understanding complex impurity profiles and linking them to manufacturing process parameters.

The analysis of chlorhexidine-related substances is often challenging due to the presence of numerous specified impurities. phenomenex.com Pharmacopoeial methods using High-Performance Liquid Chromatography (HPLC) can suffer from issues like co-elution of impurity peaks, making accurate quantification difficult. phenomenex.com

Advanced chemometric applications can address these challenges:

Multivariate Data Analysis: Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) can analyze entire chromatograms as single data points. This allows for the identification of patterns and correlations between process variables (e.g., temperature, pH, reaction time) and the resulting impurity profile.

Peak Deconvolution: Sophisticated algorithms can be used to resolve overlapping or co-eluting chromatographic peaks, enabling more accurate quantification of individual impurities like Impurity A, even when separation is not perfect.

Process Analytical Technology (PAT): By integrating chemometric models with real-time analytical measurements during manufacturing, it is possible to monitor and control the process to consistently minimize the formation of Impurity A.

These applications move beyond simple peak integration, providing a holistic understanding of the manufacturing process and its impact on final product quality.

Exploration of Novel Analytical Technologies for Trace-Level Impurity Detection

Ensuring that levels of Impurity A are kept within acceptable limits requires highly sensitive and specific analytical methods. While HPLC with UV detection is a widely used and established technique, research is exploring more advanced technologies for trace-level detection and characterization. researchgate.net

The limitations of standard methods, such as insufficient sensitivity for very low-level impurities or the inability to definitively identify unknown peaks, drive the adoption of more powerful technologies. researchgate.net

Table 2: Comparison of Analytical Technologies for Impurity A Detection

TechnologyPrincipleAdvantages for Impurity A DetectionLimitations
HPLC-UV/DAD Chromatographic separation followed by UV-Vis absorbance detection.Robust, widely available, suitable for quantification. researchgate.netLimited sensitivity and specificity; cannot identify unknown impurities. researchgate.net
UHPLC Uses smaller particle size columns for higher resolution and faster analysis than HPLC.Improved separation of complex impurity mixtures, phenomenex.comlcms.cz higher throughput.Higher backpressure requires specialized instrumentation.
LC-MS Couples liquid chromatography with mass spectrometry for mass-based detection.Provides molecular weight information, enabling impurity identification. researchgate.netnih.gov High sensitivity and specificity.More complex and expensive than UV detection.
LC-MS/MS (Tandem MS) Involves multiple stages of mass analysis for structural elucidation.Can fragment ions to provide detailed structural information, confirming the identity of Impurity A and other trace compounds.Requires significant expertise for method development and data interpretation.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements (e.g., Q-TOF, Orbitrap).Enables determination of elemental composition, crucial for identifying unknown impurities without a reference standard.High instrument cost.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a narrow capillary.Offers an alternative separation mechanism to HPLC, potentially resolving impurities that co-elute in LC systems. researchgate.netCan have lower concentration sensitivity compared to LC-MS.

The use of mass spectrometry, particularly in tandem with liquid chromatography (LC-MS), has been instrumental in identifying and characterizing chlorhexidine impurities. researchgate.netnih.gov Future advancements will likely focus on deploying high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) for routine quality control, allowing for unparalleled sensitivity and confidence in impurity identification.

Unaddressed Research Gaps in the Academic Understanding of Impurity A

Despite its identification as a known impurity, several research gaps remain in the comprehensive understanding of this compound. Addressing these gaps is essential for advancing pharmaceutical quality and regulatory science.

Key unaddressed areas include:

Specific Formation Mechanisms: While general degradation pathways for chlorhexidine are known, the specific chemical reactions and kinetic parameters leading to the formation of Impurity A under various stress conditions (heat, light, pH) are not fully elucidated. nih.govsefh.es

Toxicological Profile: There is a lack of publicly available, detailed toxicological data specifically for Impurity A. A thorough assessment of its biological activity and potential risks is necessary to establish truly science-based specification limits.

Lack of Applied Green Chemistry Studies: While the principles of green chemistry are well-established, there is a scarcity of published research applying these concepts directly to the industrial synthesis of chlorhexidine with the explicit goal of minimizing Impurity A.

Chemometric Model Implementation: The potential for chemometrics in process understanding is significant, but there are few, if any, published examples of its application to model and control Impurity A formation during chlorhexidine diacetate manufacturing.

Comparative Stability in Novel Formulations: As new drug delivery systems and formulations incorporating chlorhexidine are developed, dedicated stability studies will be required to understand the formation kinetics of Impurity A within these new matrices.

Closing these research gaps will require a concerted effort from academic, industrial, and regulatory scientists to build a more complete scientific foundation for controlling this compound.

Q & A

Basic Question: What analytical methods are recommended for identifying and quantifying Chlorhexidine Diacetate Impurity A in pharmaceutical formulations?

Answer:
this compound (CAS 152504-08-0, C₁₆H₂₄ClN₉) is quantified using reverse-phase high-performance liquid chromatography (HPLC) with UV detection. A validated method involves:

  • Mobile phase : A gradient of acetonitrile and phosphate buffer (pH 3.0) to resolve Impurity A from the parent compound and other analogs .
  • Sample preparation : Dissolve 2 mg/mL of Chlorhexidine Diacetate in a diluent (e.g., methanol:water = 50:50) and filter to remove particulates .
  • System suitability : Ensure resolution ≥2.0 between Impurity A and adjacent peaks, with a relative standard deviation (RSD) of ≤2.0% for retention times .
  • Quantification : Calculate impurity levels using relative peak areas against a reference standard. The acceptance threshold is typically ≤0.1% per ICH guidelines .

Advanced Question: How do methodological variations in impurity profiling lead to discrepancies in reported levels of Impurity A?

Answer:
Discrepancies arise due to:

  • Chromatographic conditions : Mobile phase composition (e.g., acetic acid vs. phosphate buffers) affects peak resolution. For example, acetic acid enhances ionization but may co-elute Impurity A with degradation products .
  • Detection wavelength : UV detection at 254 nm is standard, but Impurity A’s absorbance maxima at 230 nm may require wavelength optimization to avoid underestimation .
  • Data normalization : Studies using area normalization (vs. external calibration) may overestimate impurities if the parent compound degrades during analysis .
  • Statistical thresholds : Some studies apply a 0.05% limit of detection (LOD), while others use 0.1%, leading to variability in reported impurity levels .

Basic Question: What is the structural relationship between Chlorhexidine Diacetate and Impurity A?

Answer:
Impurity A (C₁₆H₂₄ClN₉, MW 377.88) is a des-chloro derivative of Chlorhexidine Diacetate (C₂₂H₃₀Cl₂N₁₀·2C₂H₄O₂, MW 625.56). It lacks one chlorine atom from the para-chlorophenyl group, altering its polarity and antimicrobial activity. Structural confirmation is achieved via LC-MS/MS, with characteristic fragmentation at m/z 377 → 228 (imidocarbonyl cleavage) .

Advanced Question: How does Impurity A influence the antifungal efficacy of Chlorhexidine Diacetate in polymer matrices?

Answer:
Studies incorporating Chlorhexidine Diacetate into polymethyl methacrylate (PMMA) resins show that:

  • Concentration dependency : At 2% w/w Chlorhexidine, antifungal activity against Candida albicans decreases by 15% when Impurity A exceeds 0.5%, likely due to competitive binding at fungal cell membranes .
  • Resin compatibility : VIPI® resin retains 88.6% Chlorhexidine efficacy with ≤0.5% Impurity A, while Duralay® shows 89.4% retention under similar conditions, indicating resin porosity affects impurity leaching .
  • Experimental design : Use biofilm inhibition assays (e.g., ATP bioluminescence) to quantify residual antifungal activity after accelerated aging (40°C/75% RH for 6 months) .

Advanced Question: What mechanisms drive microbial resistance to Chlorhexidine Diacetate in the presence of Impurity A?

Answer:

  • Biofilm adaptation : Pseudomonas aeruginosa develops stable resistance to Chlorhexidine after repeated exposure to sub-MIC levels (0.005% w/v) of Impurity A, upregulating efflux pumps (e.g., MexAB-OprM) .
  • Cross-resistance : Impurity A-resistant strains show 4-fold increased tolerance to benzalkonium chloride but remain susceptible to β-lactams, suggesting specificity in resistance mechanisms .
  • Methodological note : Use broth microdilution assays (CLSI M07-A11) with incremental Impurity A concentrations (0.001–0.1% w/v) to model resistance development .

Basic Question: What stability-indicating parameters are critical for assessing Impurity A in Chlorhexidine Diacetate formulations?

Answer:

  • Forced degradation : Expose Chlorhexidine Diacetate to 0.1N HCl (40°C/24h) and monitor Impurity A via HPLC. A >0.2% increase indicates acid-labile degradation .
  • Photostability : Store samples under UV light (1.2 million lux-hours) and assess impurity formation. Impurity A levels should remain ≤0.1% if light-protective packaging is used .
  • Thermal stability : Accelerate studies at 60°C for 14 days; Impurity A increases by 0.05–0.1% in aqueous solutions due to hydrolysis of acetate groups .

Advanced Question: How do synthesis pathways impact the formation of Impurity A during Chlorhexidine Diacetate production?

Answer:

  • Precursor contamination : Incomplete chlorination of 4-chlorophenylguanidine leads to residual des-chloro intermediates, contributing to Impurity A levels ≥0.3% .
  • Reaction optimization : Reduce Impurity A by controlling pH (8.5–9.0) during acetylation and using excess acetic anhydride (1.5 molar equivalents) to minimize side reactions .
  • Purification steps : Crystallization from ethanol:water (70:30) at 4°C reduces Impurity A by 50% via selective solubility differences .

Basic Question: What regulatory thresholds govern the acceptable limits of Impurity A in Chlorhexidine Diacetate?

Answer:

  • ICH Guidelines : Impurity A is classified as a "specified impurity" with a qualified threshold of 0.15% for daily doses ≤2 g/day .
  • Pharmacopeial standards : USP-NF mandates ≤0.1% for individual unspecified impurities and ≤0.5% for total impurities in Chlorhexidine Diacetate .

Advanced Question: How does Impurity A affect the cytotoxicity profile of Chlorhexidine Diacetate in mammalian cell lines?

Answer:

  • Fibroblast viability : At 0.1% Impurity A, human gingival fibroblast viability decreases by 20% (MTT assay) compared to pure Chlorhexidine, linked to mitochondrial membrane depolarization .
  • Experimental design : Use flow cytometry with Annexin V/PI staining to differentiate apoptosis (early-stage) from necrosis (late-stage) in Impurity A-exposed cells .

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